Introduction: The Strategic Value of a Multifunctional Pyrimidine Scaffold
Introduction: The Strategic Value of a Multifunctional Pyrimidine Scaffold
An In-Depth Technical Guide to 4-Chloro-5-iodo-2,6-dimethoxypyrimidine: Synthesis, Properties, and Applications
Pyrimidine-based architectures are cornerstones of modern medicinal chemistry, forming the core of numerous FDA-approved therapeutics. Their prevalence stems from their bioisosteric relationship with purines, enabling them to modulate the activity of kinases, G-protein coupled receptors (GPCRs), and other critical enzyme families. The strategic functionalization of the pyrimidine ring is paramount in drug discovery, allowing for the precise tuning of a molecule's potency, selectivity, and pharmacokinetic properties.
This guide focuses on 4-Chloro-5-iodo-2,6-dimethoxypyrimidine , a highly versatile, albeit specialized, heterocyclic building block. Its trifunctional nature—possessing two distinct, orthogonally reactive halogen atoms (Cl and I) and two methoxy groups—offers a rich platform for constructing complex molecular entities. The chloro and iodo substituents serve as handles for a variety of cross-coupling reactions, while the methoxypyrimidine core maintains the essential hydrogen bonding and aromatic stacking capabilities inherent to this privileged scaffold. This document provides an in-depth exploration of its chemical properties, a robust synthetic protocol, and a discussion of its reactivity and strategic application in drug development workflows.
Physicochemical and Structural Characterization
A comprehensive understanding of the physicochemical properties of 4-Chloro-5-iodo-2,6-dimethoxypyrimidine is fundamental to its effective use in synthesis, including handling, reaction setup, and purification. While this specific isomer is not widely cataloged, its properties can be reliably extrapolated from closely related analogues and foundational chemical principles.
Table 1: Physicochemical Properties
| Property | Value | Source/Basis |
| IUPAC Name | 4-Chloro-5-iodo-2,6-dimethoxypyrimidine | Nomenclature Rules |
| Molecular Formula | C₆H₆ClIN₂O₂ | Calculated |
| Molecular Weight | 300.48 g/mol | Calculated |
| Appearance | Expected to be an off-white to yellow solid | Analogy to similar compounds[1] |
| Melting Point | Estimated 180-190 °C | Based on 2-Chloro-5-iodo-4,6-dimethoxypyrimidine (183-185 °C)[1] |
| Solubility | Soluble in chlorinated solvents (DCM, chloroform), ethers (THF, dioxane), and polar aprotic solvents (DMF, DMSO); sparingly soluble in alcohols; insoluble in water. | General solubility of halogenated aromatics |
| CAS Number | Not assigned (as of early 2026) | Database Search |
Synthesis and Mechanistic Insights
The synthesis of 4-Chloro-5-iodo-2,6-dimethoxypyrimidine is most logically achieved through a two-step sequence starting from commercially available 2,6-dimethoxy-4(3H)-pyrimidinone. This approach leverages well-established and reliable transformations in pyrimidine chemistry.
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Chlorination: The conversion of the 4-oxo group to a 4-chloro substituent is a standard transformation effected by a dehydrating chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This reaction proceeds via initial phosphorylation of the pyrimidinone oxygen, followed by nucleophilic attack of chloride to displace the phosphate leaving group.
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Iodination: The subsequent introduction of the iodine atom at the C5 position is an electrophilic aromatic substitution. The electron-rich nature of the dimethoxypyrimidine ring facilitates this reaction. N-Iodosuccinimide (NIS) is the reagent of choice, as it provides a source of electrophilic iodine (I⁺) under mild conditions, offering high regioselectivity for the C5 position, which is sterically accessible and activated by the methoxy groups.[2]
Detailed Experimental Protocol
Materials:
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2,6-Dimethoxy-4(3H)-pyrimidinone
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Phosphorus oxychloride (POCl₃)
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N-Iodosuccinimide (NIS)
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Acetonitrile (anhydrous)
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Ethyl acetate (EtOAc)
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel (230-400 mesh)
Step 1: Synthesis of 4-Chloro-2,6-dimethoxypyrimidine
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-dimethoxy-4(3H)-pyrimidinone (1.0 eq).
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Reagent Addition: In a well-ventilated fume hood, carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. The reaction is typically run neat or with a high-boiling inert solvent.
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Reaction: Heat the mixture to reflux (approx. 105 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Allow the reaction mixture to cool to room temperature. Slowly and carefully quench the reaction by pouring it onto crushed ice. This is a highly exothermic process and must be done with caution.
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Neutralization & Extraction: Neutralize the acidic aqueous solution by the slow addition of solid NaHCO₃ or a saturated aqueous solution until the pH is ~7-8. Extract the aqueous layer with ethyl acetate (3x).
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Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-chloro-2,6-dimethoxypyrimidine, which can be used directly in the next step or purified if necessary.
Step 2: Synthesis of 4-Chloro-5-iodo-2,6-dimethoxypyrimidine
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Reaction Setup: In a clean, dry round-bottom flask, dissolve the crude 4-chloro-2,6-dimethoxypyrimidine (1.0 eq) in anhydrous acetonitrile.
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Reagent Addition: Add N-iodosuccinimide (NIS) (1.1 eq) to the solution in one portion. Protect the reaction from light by wrapping the flask in aluminum foil.
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Reaction: Stir the reaction mixture at room temperature for 6-18 hours. Monitor the formation of the product by TLC or LC-MS.
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Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate.
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Quenching: Wash the organic solution with saturated aqueous Na₂S₂O₃ solution to remove any unreacted iodine (the color will disappear), followed by a wash with brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude solid by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure 4-Chloro-5-iodo-2,6-dimethoxypyrimidine.
Reactivity Profile and Strategic Applications in Drug Discovery
The synthetic power of 4-Chloro-5-iodo-2,6-dimethoxypyrimidine lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Cl bond. This reactivity difference allows for selective, sequential functionalization, making it an ideal scaffold for building molecular complexity in a controlled manner.
Common Transformations:
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Suzuki Coupling: The C5-I position readily undergoes Suzuki coupling with a wide range of boronic acids and esters to introduce aryl or heteroaryl substituents.
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Sonogashira Coupling: The C5-I bond can be functionalized with terminal alkynes via Sonogashira coupling to install alkynyl groups.
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Heck and Stille Couplings: These are also viable transformations at the C5-I position.
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Nucleophilic Aromatic Substitution (SₙAr): The C4-Cl bond, while less reactive in cross-coupling, is susceptible to SₙAr with various nucleophiles (e.g., amines, thiols, alcohols), often requiring elevated temperatures. This step is typically performed after the C5 position has been functionalized.
This sequential functionalization strategy is a powerful tool for generating large chemical libraries for high-throughput screening in drug discovery programs.[2][3]
Safety, Handling, and Storage
As a halogenated organic compound, 4-Chloro-5-iodo-2,6-dimethoxypyrimidine should be handled with appropriate care. While specific toxicity data is unavailable, data from analogous compounds suggests it should be treated as a hazardous substance.[4][5]
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Hazard Identification:
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Personal Protective Equipment (PPE):
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Storage:
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Store in a tightly sealed container in a cool, dry, and well-ventilated area.
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Protect from light to prevent potential degradation.
-
-
Disposal:
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Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the drainage system.[8]
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Conclusion
4-Chloro-5-iodo-2,6-dimethoxypyrimidine represents a strategically designed building block for advanced synthetic and medicinal chemistry. Its key value proposition is the capacity for selective, sequential functionalization, enabling the efficient construction of diverse and complex molecular libraries. The robust synthetic route and well-understood reactivity profile make it a powerful tool for researchers and drug development professionals aiming to accelerate the discovery of novel therapeutics. Proper handling and adherence to safety protocols are essential when working with this and related chemical entities.
References
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Amino-2,6-dimethoxypyrimidine.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-4-chloro-6-methylpyrimidine.
-
HIMEDIA. (n.d.). Material Safety Data Sheet: 4-Chloro-2,6-diaminopyrimidine. Retrieved from [Link].
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Hoffman Fine Chemicals. (n.d.). 2-Chloro-5-iodo-4,6-dimethoxypyrimidine. CAS RN 2241239-23-4. Retrieved from [Link].
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11230204, 4-Chloro-5-iodopyrimidine. Retrieved from [Link].
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Kumar, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 344-385. Available at: [Link]
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